molecular formula C18H17N3O B7635955 N-(2-ethyl-6-methylphenyl)quinoxaline-6-carboxamide

N-(2-ethyl-6-methylphenyl)quinoxaline-6-carboxamide

Cat. No. B7635955
M. Wt: 291.3 g/mol
InChI Key: MYHYFRQFJAGLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)quinoxaline-6-carboxamide, also known as EMD 57283, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinoxaline derivatives and has been found to have potential applications in various fields, including neuroscience, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)quinoxaline-6-carboxamide involves its binding to the NMDA receptor and blocking the ion channel that allows the influx of calcium ions into the neuron. This leads to the inhibition of the NMDA receptor-mediated synaptic transmission, which is essential for the induction of long-term potentiation (LTP) and long-term depression (LTD) – two processes that underlie learning and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. The compound has been found to inhibit the NMDA receptor-mediated synaptic transmission in a dose-dependent manner. It has also been shown to reduce the excitotoxicity and oxidative stress-induced neuronal damage in various animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2-ethyl-6-methylphenyl)quinoxaline-6-carboxamide in lab experiments is its selectivity towards the NMDA receptor. This allows for the specific modulation of NMDA receptor-mediated synaptic transmission without affecting other neurotransmitter systems. However, one of the limitations of using the compound is its poor solubility in aqueous solutions, which can affect its bioavailability and potency.

Future Directions

There are several future directions for the use of N-(2-ethyl-6-methylphenyl)quinoxaline-6-carboxamide in scientific research. One of the areas of focus is the development of more potent and selective NMDA receptor antagonists that can be used in the treatment of neurological disorders. Another direction is the study of the role of NMDA receptors in the regulation of synaptic plasticity and neuronal development. Additionally, the compound can be used to investigate the molecular mechanisms underlying the pathogenesis of various neurological disorders.

Synthesis Methods

The synthesis of N-(2-ethyl-6-methylphenyl)quinoxaline-6-carboxamide involves the reaction of 2-ethyl-6-methylaniline with 1,2-dibromoethane to form 2-ethyl-6-methylphenyl-1,2-dibromoethane. This intermediate is then reacted with 2-aminobenzoic acid to produce the final product, this compound. The synthesis method has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)quinoxaline-6-carboxamide has been extensively used in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. The compound has been used to study the role of NMDA receptors in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-3-13-6-4-5-12(2)17(13)21-18(22)14-7-8-15-16(11-14)20-10-9-19-15/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHYFRQFJAGLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC3=NC=CN=C3C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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